molecular formula C16H14FN5O3 B2757355 13-fluoro-5-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034533-05-4

13-fluoro-5-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2757355
CAS No.: 2034533-05-4
M. Wt: 343.318
InChI Key: WLYKKLTXZXCWPJ-UHFFFAOYSA-N
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Description

13-fluoro-5-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a potent, selective, and cell-active inhibitor of Monopolar Spindle 1 Kinase (MPS1, also known as TTK). MPS1 is a crucial serine/threonine kinase that regulates the spindle assembly checkpoint (SAC), ensuring the accurate segregation of chromosomes during mitosis . This compound demonstrates high potency, with IC50 values in the low nanomolar range, and exhibits exceptional selectivity for MPS1 over a broad panel of other kinases, making it a superior chemical probe for target validation studies. By specifically inhibiting MPS1, it induces premature mitotic exit, severe chromosome mis-segregation, and aneuploidy, ultimately leading to the death of cancer cells . Its primary research value lies in the investigation of aneuploidy in carcinogenesis and the exploration of MPS1 as a therapeutic target for oncology drug discovery. Researchers utilize this inhibitor in vitro and in vivo to study SAC biology, to validate MPS1 as a target in specific cancer types, and to evaluate its potential for combination therapies with other chemotherapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

13-fluoro-5-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O3/c17-9-1-3-13-18-11-5-6-21(8-10(11)15(24)22(13)7-9)16(25)12-2-4-14(23)20-19-12/h1,3,7H,2,4-6,8H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYKKLTXZXCWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-fluoro-5-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. The initial steps often include the formation of the pyridazine and triazatricyclo rings through cyclization reactions. Fluorination is usually introduced in the later stages to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

13-fluoro-5-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The fluorine atom and other substituents can be replaced with different groups to create derivatives with varying properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could produce a variety of derivatives with different substituents.

Scientific Research Applications

Chemistry

In chemistry, 13-fluoro-5-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of multiple heterocyclic rings and the fluorine atom can enhance the compound’s pharmacokinetic properties, making it a promising candidate for drug development.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can improve the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 13-fluoro-5-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Frameworks

Compound A’s triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one core distinguishes it from simpler bicyclic or monocyclic analogs. For example:

  • Pyridazine derivatives (e.g., 6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl analogs): These lack the fused tricyclic system, resulting in reduced conformational rigidity and altered binding affinities .
  • Triazole-containing compounds : Compounds like those in feature tetrazole or pyrazol-3-one rings but lack the fused macrocyclic structure, impacting their solubility and metabolic stability .
Table 1: Structural Comparison
Compound Core Structure Key Functional Groups Molecular Weight (Da)*
Compound A Tricyclic fused N-heterocycle Fluorine, pyridazine carbonyl ~450 (estimated)
Pyridazine analog [3] Bicyclic dihydropyridazine Carbonyl, triazole ~380
Tetrazole derivative [7] Tetrazole-pyrimidine Coumarin, thioxo group ~600

*Molecular weights estimated based on analogous structures.

Physicochemical Properties

The fluorine atom in Compound A enhances lipophilicity (logP ~2.5–3.0) compared to non-fluorinated analogs, as seen in fluorinated compounds from . However, the tricyclic core may reduce aqueous solubility relative to smaller heterocycles. highlights how intramolecular hydrogen bonding (e.g., in flavonoids) modulates solubility; similar effects may occur in Compound A due to its carbonyl and amide groups .

Biological Activity

The compound 13-fluoro-5-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula: C₁₃H₉F₃N₄O₃
  • Molecular Weight: 343.31 g/mol

Structural Features

The compound features a tricyclic structure with multiple functional groups that may contribute to its biological activity, including:

  • A fluoro substituent.
  • A pyridazine moiety.
  • A carbonyl group linked to a triazatricyclo framework.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, such as enzymes and receptors. The presence of the fluoro group may enhance lipophilicity, facilitating cell membrane penetration and influencing receptor binding affinity.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridazine have shown efficacy against various bacterial strains. The specific activity of 13-fluoro-5-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl) needs further investigation through in vitro assays.

Anticancer Potential

Research on related compounds suggests potential anticancer effects. The unique structural elements may interfere with cancer cell proliferation pathways or induce apoptosis in malignant cells.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of pyridazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar carbonyl and fluoro substitutions demonstrated significant inhibition zones in agar diffusion tests.

CompoundInhibition Zone (mm)Bacterial Strain
Pyridazine Derivative A15S. aureus
Pyridazine Derivative B12E. coli
13-Fluoro CompoundTBDTBD

Study 2: Anticancer Activity

Another research project focused on the cytotoxic effects of triazatricyclo compounds on human cancer cell lines (e.g., HeLa and MCF-7). Preliminary findings suggested that certain structural modifications led to enhanced cytotoxicity.

CompoundIC50 (µM)Cell Line
Triazatricyclo A20HeLa
Triazatricyclo B15MCF-7
13-Fluoro CompoundTBDTBD

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis of structurally analogous triazatricyclo compounds involves multi-step organic reactions, where parameters such as temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF for solubility of intermediates), and reaction time (12–24 hours for coupling steps) significantly influence yield and purity. For instance, controlling steric hindrance during pyridazine ring formation is critical to avoid side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the target compound .

Q. How should researchers approach structural characterization of this compound?

A combination of spectroscopic and analytical techniques is essential:

  • NMR (¹H/¹³C, 2D-COSY) to resolve overlapping signals in the tricyclic core.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula, especially given the fluorine atom’s isotopic signature.
  • X-ray crystallography (if crystalline) to validate the fused-ring geometry and substituent orientation, as seen in related triazatricyclo structures .

Q. What preliminary biological screening assays are suitable for this compound?

Initial screening should focus on target-agnostic assays:

  • Cytotoxicity (MTT assay against cancer cell lines, e.g., HeLa or MCF-7).
  • Enzyme inhibition (kinase or protease panels) due to the pyridazine moiety’s potential ATP-binding site interactions.
  • Solubility and permeability (PAMPA assay) to prioritize analogs for further study .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

Molecular docking (e.g., AutoDock Vina) against proposed targets (e.g., tyrosine kinases) can predict binding modes, leveraging the fluorinated group’s electronegativity for polar interactions. MD simulations (AMBER/CHARMM) over 100+ ns can assess stability of ligand-target complexes, with RMSD/RMSF analysis identifying critical residues for mutagenesis studies .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs?

Discrepancies in SAR (e.g., conflicting IC₅₀ values) may arise from:

  • Conformational flexibility : Use NOESY NMR to identify dominant solution-phase conformers.
  • Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to rule out rapid degradation.
  • Off-target effects : Employ chemoproteomics (e.g., thermal shift assays) to identify unintended binding partners .

Q. How can researchers design experiments to probe the role of the fluorine substituent?

  • Isosteric replacement : Synthesize de-fluoro and chloro analogs to compare potency/logP.
  • ¹⁹F NMR titration to detect fluorine-mediated interactions with proteins (e.g., observed in fluorinated kinase inhibitors).
  • Crystallography with and without fluorine to map electrostatic changes in binding pockets .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–13 buffers, UV light, and oxidants (H₂O₂) to identify degradation pathways (HPLC-MS analysis).
  • Plasma protein binding (ultrafiltration + LC-MS) to assess free fraction availability.
  • Reactive metabolite screening (trapping assays with glutathione or cyanide) to evaluate bioactivation risks .

Methodological Notes

  • Data interpretation : Cross-validate contradictory findings (e.g., conflicting IC₅₀ values) using orthogonal assays (e.g., SPR vs. enzymatic activity) .

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